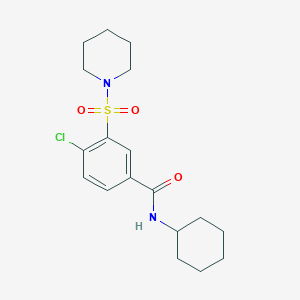![molecular formula C22H23N3O3 B3441432 4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B3441432.png)
4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine
説明
4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine, also known as PD0332991, is a small-molecule inhibitor of cyclin-dependent kinases (CDKs). It has been extensively studied for its potential use in cancer therapy due to its ability to target the cell cycle and inhibit tumor growth. In
作用機序
4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine binds to the ATP-binding pocket of CDK4 and CDK6, preventing their activation and subsequent phosphorylation of the retinoblastoma protein (Rb). Rb is a tumor suppressor protein that regulates the G1 phase of the cell cycle. When Rb is phosphorylated, it releases the transcription factor E2F, which promotes cell cycle progression. By inhibiting CDK4 and CDK6, 4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine prevents Rb phosphorylation and blocks cell cycle progression.
Biochemical and Physiological Effects
4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine has been shown to induce cell cycle arrest in G1 phase in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis in cancer cells. In animal studies, 4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine has demonstrated antitumor activity and prolonged survival in mouse models of breast cancer and glioblastoma.
実験室実験の利点と制限
4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine is a potent and selective inhibitor of CDK4 and CDK6, making it a valuable tool for studying the cell cycle and cancer biology. However, it has some limitations for lab experiments. It is a relatively large molecule, which can limit its ability to penetrate cell membranes and reach intracellular targets. It also has a short half-life in vivo, which can make it difficult to maintain therapeutic levels in animal models.
将来の方向性
For research on 4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine include identifying biomarkers, exploring combination therapies, and investigating its potential use in other diseases.
科学的研究の応用
4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit CDK4 and CDK6, which are important regulators of the cell cycle. By inhibiting these kinases, 4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine can prevent cancer cells from dividing and proliferating. It has been tested in a variety of cancer cell lines and has shown promising results in vitro and in vivo.
特性
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-26-20-9-8-17(14-21(20)27-2)19-15-18(16-6-4-3-5-7-16)23-22(24-19)25-10-12-28-13-11-25/h3-9,14-15H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTWCUXXCYMLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



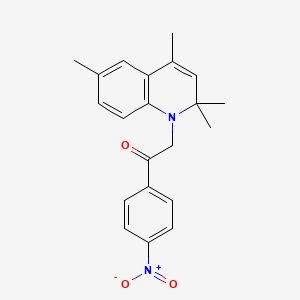

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B3441364.png)
![methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B3441371.png)
![2-{[(4'-nitro-4-biphenylyl)amino]carbonyl}benzoic acid](/img/structure/B3441374.png)

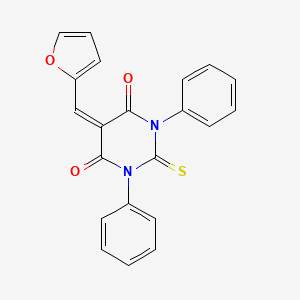
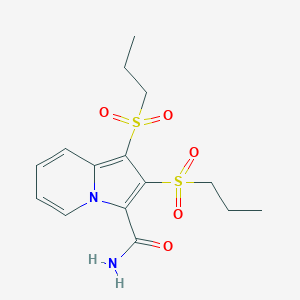
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3441405.png)
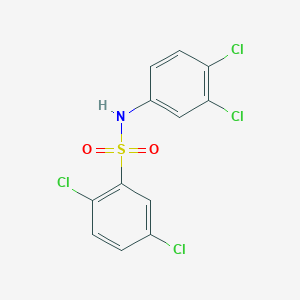
![1-(4-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3441417.png)
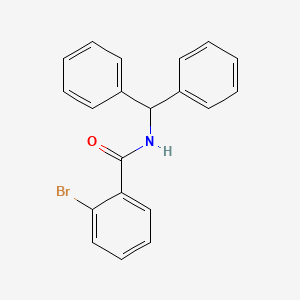
![2-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B3441433.png)
